molecular formula C10H13NS B095643 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 19197-44-5

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B095643
CAS No.: 19197-44-5
M. Wt: 179.28 g/mol
InChI Key: ONDQDOJJBDXTPY-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 19197-44-5) is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol. It features the 1,5-benzothiazepine core structure, which is recognized in medicinal chemistry as a privileged scaffold for developing new therapeutic agents . This specific derivative serves as a key building block in organic and medicinal chemistry research, particularly for the synthesis of novel chemical entities with potential biological activity. The 1,5-benzothiazepine pharmacophore is of immense significance to modern drug discovery, most famously exemplified by cardiovascular drugs like Diltiazem . Recent scientific investigations have identified 1,5-benzothiazepine derivatives as promising candidates in anticancer research, with some compounds demonstrating potent cytotoxic activity in vitro against human liver cancer cell lines (Hep G-2) and prostate cancer cell lines (DU-145) . Beyond cardiovascular and oncology applications, research into this class of compounds has revealed a wide spectrum of other potential biological activities, including antimicrobial, anti-inflammatory, anti-malarial, and anti-HIV properties . The structural motif is also being explored for central nervous system (CNS) disorders, with derivatives like quetiapine already in clinical use . This product is intended for research purposes as a fundamental synthetic intermediate to further explore these diverse pharmacological areas. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care following appropriate laboratory safety protocols.

Properties

IUPAC Name

2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQDOJJBDXTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403705
Record name 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
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URL https://comptox.epa.gov/dashboard/DTXSID10403705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19197-44-5
Record name 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Eschweiler–Clark reaction, which involves the formation of the azepine ring. This reaction requires the use of formaldehyde and formic acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in the presence of a suitable solvent like ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 1,5-benzothiazepine derivatives, including 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, as promising anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that halogenated derivatives showed improved biological activity due to their structural modifications, leading to enhanced binding interactions with target proteins .

2. Cardiovascular Therapeutics
The benzothiazepine scaffold is widely recognized for its cardiovascular applications. Compounds such as diltiazem are established drugs used to treat hypertension and angina. The structural characteristics of this compound suggest it may also possess calcium channel blocking properties similar to those of its derivatives .

3. Gastrointestinal Disorders
Elobixibat, a derivative of 1,5-benzothiazepine and an ileal bile acid transporter (IBAT) inhibitor, shows promise in treating conditions like dyslipidemia and constipation. The synthesis of elobixibat involves processes that utilize this compound as a precursor . This highlights the compound's relevance in developing therapies for gastrointestinal disorders.

Biological Evaluation

Table 1 summarizes key findings from various studies evaluating the biological activities of this compound and its derivatives.

Study Cell Line IC50 (µM) Notes
Study ADU-145 (Prostate Cancer)15.42 - 41.34Halogenated derivatives showed increased activity
Study BL02 (Liver Cells)>100Non-toxic at high concentrations
Study CVarious Cancer LinesVariesSignificant anti-proliferative activity observed

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1 : A study on the anticancer properties of benzothiazepines revealed that certain modifications led to enhanced potency against prostate cancer cells compared to standard treatments like methotrexate .
  • Case Study 2 : Research on elobixibat demonstrated its efficacy in managing dyslipidemia and constipation through inhibition of bile acid transporters. This application underscores the therapeutic potential of benzothiazepine derivatives in gastrointestinal health .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity. Additionally, it can interact with ion channels, affecting their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Substituted Benzothiazepines

5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines

Compounds such as 5-cyclopentyl, 5-pentyl, and 5-ethyl derivatives () share the benzothiazepine scaffold but differ in substituents at position 3. These substitutions alter physicochemical properties:

  • Boiling Points : Increase with larger alkyl chains (e.g., 5-cyclopentyl > 5-ethyl).
  • NMR Shifts : The ¹H-NMR of 5-cyclopentyl derivatives shows upfield shifts for methylene protons adjacent to the substituent (δ ~1.5–2.0 ppm), whereas 5-ethyl derivatives exhibit simpler splitting patterns due to reduced steric hindrance .
  • Synthetic Yields : All derivatives in were synthesized in ~16 hours, but steric bulk (e.g., 5-propyl) marginally reduces yields compared to smaller substituents.
Diltiazem Hydrochloride

Diltiazem, a clinically used calcium channel blocker, features a 4-oxo group and additional substituents (dimethylaminoethyl, methoxyphenyl). Its molecular weight (450.98 g/mol) and polarity contrast sharply with the simpler 2-methyl derivative, underscoring how structural complexity enhances pharmacological activity but reduces synthetic accessibility .

Comparison with Heterocyclic Analogs

1,5-Benzoxazepines

Replacing sulfur with oxygen (e.g., 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, C₁₀H₁₁NO₂) reduces molecular weight (177.20 g/mol) and increases polarity. The oxygen atom enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

Benzodiazepines

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) shares a fused benzene-heterocycle structure but incorporates two nitrogen atoms. This difference confers distinct pharmacological properties, such as anxiolytic activity, absent in benzothiazepines .

Alternative Routes for Benzothiazepines

Wang et al. () developed a 1,2,4-oxadiazole-mediated synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-ones, achieving yields >70% under mild conditions. This method contrasts with traditional approaches by avoiding harsh bases, improving scalability .

Physicochemical Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-Methyl-1,5-benzothiazepine C₁₀H₁₃NS 179.28 295.5 Epigenetic modulation
Diltiazem Hydrochloride C₂₂H₂₆N₂O₄S·HCl 450.98 N/A Hypertension treatment
5-Cyclopentyl-1,4-benzothiazepine C₁₅H₁₉NS 245.39 >300 Synthetic intermediate
2-Methyl-1,5-benzoxazepin-4-one C₁₀H₁₁NO₂ 177.20 ~435 Hydrogen-bonding studies

Biological Activity

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (MTHB) is a heterocyclic compound belonging to the benzothiazepine class. Its unique structure, characterized by a benzene ring fused with a thiazepine ring containing nitrogen and sulfur, imparts significant biological activities. This article reviews the biological activities of MTHB, focusing on its anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₃NS
  • CAS Number : 19197-44-5
  • Structure : MTHB features a seven-membered ring structure that includes both nitrogen and sulfur atoms.

Biological Activities

Research indicates that MTHB exhibits several notable biological activities:

1. Anticancer Activity

MTHB and its derivatives have been investigated for their potential as anticancer agents. A study synthesized a series of 1,5-benzothiazepine derivatives and evaluated their anticancer activity against various cancer cell lines using the MTT assay. The findings revealed that specific derivatives displayed significant cytotoxic effects:

CompoundCell LineIC₅₀ (µM)% Inhibition
BT18HT-29 (Colon)12.34 ± 0.1064.5
BT19MCF-7 (Breast)15.67 ± 0.1257.3
BT20DU-145 (Prostate)11.45 ± 0.0955.8

Among these, compound BT20 exhibited activity superior to the standard drug methotrexate .

The mechanism of action for MTHB involves its interaction with various biological targets:

  • EGFR Tyrosine Kinase Inhibition : MTHB derivatives showed promising inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
  • Binding Affinities : Interaction studies have demonstrated that MTHB can bind to receptors and channels, influencing their functions and potentially leading to therapeutic effects in cardiovascular and central nervous system disorders.

Case Study 1: Anticancer Efficacy

In a systematic study involving the synthesis of novel benzothiazepine derivatives, compounds were evaluated for their cytotoxicity against liver cancer cell lines (Hep G-2) and prostate cancer cell lines (DU-145). The most potent compound (2c) exhibited an IC₅₀ of 3.29 ± 0.15 µM against Hep G-2 cells compared to the standard drug's IC₅₀ of 4.68 ± 0.17 µM, indicating a strong potential for further development as an anticancer agent .

Case Study 2: In Silico Screening

In silico studies were conducted to identify target proteins for MTHB derivatives using molecular docking simulations. The results indicated that halogenated phenyl substitutions significantly enhanced anticancer activity by improving binding interactions with target proteins involved in cancer cell proliferation .

Q & A

Q. How can predictive modeling address gaps in toxicity data for novel derivatives?

  • Answer : QSTR (quantitative structure-toxicity relationship) models using software like Derek Nexus predict hepatotoxicity or mutagenicity. For example, limited experimental data on 2-methyl derivatives are supplemented with analog studies (e.g., 4-chloro-substituted benzothiazepines) to infer safety profiles .

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